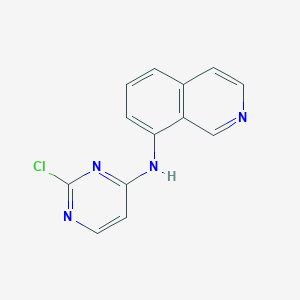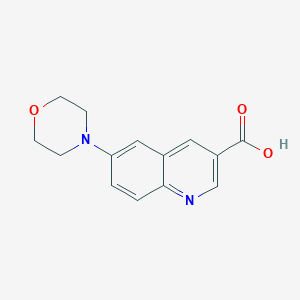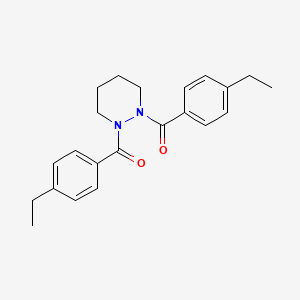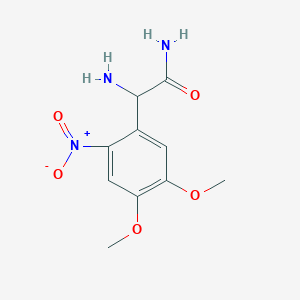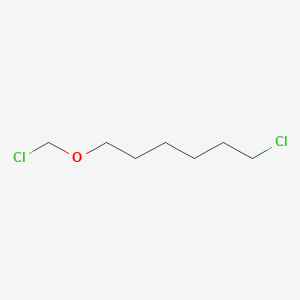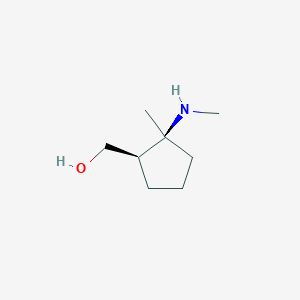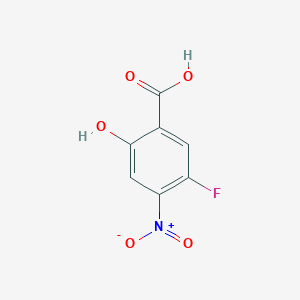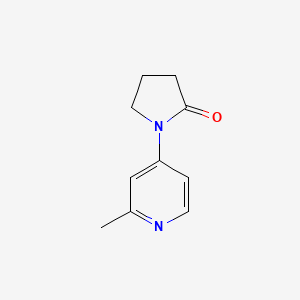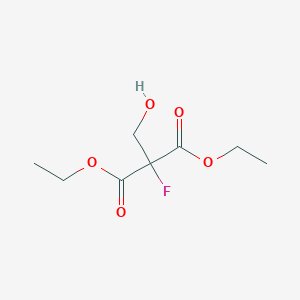
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C8H11NO5S and a molecular weight of 233.24 g/mol . This compound features a unique structure that includes both an oxazolidine ring and a tetrahydrothiopyran ring, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione typically involves the reaction of tetrahydrothiopyran derivatives with oxazolidine-2,5-dione under specific conditions. One common method includes the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, often using halides in the presence of bases like sodium hydride.
Common reagents used in these reactions include sodium methoxide, sodium hydride, and sulfuric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolidines.
科学的研究の応用
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione has several scientific research applications:
作用機序
The mechanism of action of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, thereby modulating various cellular processes. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease .
類似化合物との比較
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione can be compared with other similar compounds such as:
2,5-Oxazolidinedione: A simpler oxazolidine derivative with similar reactivity but lacking the tetrahydrothiopyran ring.
4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxazolidine-2,5-dione: A closely related compound with similar structural features and applications.
The uniqueness of this compound lies in its combined oxazolidine and tetrahydrothiopyran rings, which confer distinct chemical properties and biological activities.
特性
分子式 |
C8H11NO5S |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
4-(1,1-dioxothian-4-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H11NO5S/c10-7-6(9-8(11)14-7)5-1-3-15(12,13)4-2-5/h5-6H,1-4H2,(H,9,11) |
InChIキー |
OPKIAEZFCNGYRW-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC1C2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
